1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole
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Description
1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole, also known as FITNI, is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, such as 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole, have been investigated for their antitumor properties. Research highlights the significance of bis(2-chloroethyl)amino derivatives of imidazole and related structures in the search for new antitumor drugs. Some compounds have advanced past preclinical testing, showcasing their potential in cancer treatment due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Kinase Inhibition
Imidazole scaffolds are known for their role in the inhibition of p38 mitogen-activated protein (MAP) kinase, which is involved in the release of pro-inflammatory cytokines. The review of literature on the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds demonstrates their selectivity and potency in inhibiting p38 MAP kinase, contributing to their consideration in the development of new anti-inflammatory drugs (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Antimicrobial Effects
The antimicrobial potential of azole derivatives, including imidazoles, has been a focus of research due to their efficacy and tolerability. A review covering the period from 2016 to 2020 discusses the pharmacological aspects of azoles as potent antimicrobial agents against bacteria and fungi. The comparison of reported minimum inhibitory concentrations (MICs) shows that certain structures based on fluconazole and triazole derivatives exhibit significant antimicrobial activity (Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022).
Synthesis of Key Intermediates
Research into imidazole derivatives also encompasses their utility in synthesizing key intermediates for various applications, including pharmaceuticals. The practical synthesis of 2-fluoro-4-bromobiphenyl, a crucial intermediate for the production of certain anti-inflammatory and analgesic materials, highlights the role of imidazole derivatives in facilitating efficient synthesis protocols (Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12(2)25-18-20-11-17(13-4-3-5-16(10-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFLWGDFNAYLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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